6-methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-12-5-4-10-7-14(17-13(10)8-12)15(18)16-11-3-2-6-20-9-11/h4-5,7-8,11,17H,2-3,6,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAQAJXQXOUXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be achieved through the Fischer indole synthesis or other established methods.
Carboxamide Formation: The carboxamide group is introduced by reacting the methoxylated indole with oxan-3-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
6-methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, such as serotonin or dopamine receptors, leading to modulation of their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular functions and gene expression.
Comparison with Similar Compounds
CB1 Allosteric Modulators (Indole-2-Carboxamides)
- Org27569 Derivatives: 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-ethyl-1H-indole-2-carboxamide (Compound 13): Exhibits EC50 = 50 nM for CB1 allosteric modulation. The C3 ethyl group and phenethyl substituent enhance potency . 5-Chloro-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (Compound 21): EC50 = 90 nM. Lacks a C3 substituent but retains activity due to the piperidinyl group . Comparison: The absence of a C3 substituent in 6-methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide may reduce CB1 affinity compared to these analogues. However, the oxane ring could improve pharmacokinetic properties (e.g., solubility) over aromatic substituents.
Anti-Inflammatory Indole Amides
- 5-Chloro-1-(4-fluorobenzyl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide (Compound 123) : Shows COX-2 inhibitory activity comparable to celecoxib. The 5-methoxy group and fluorobenzyl substituent contribute to selectivity .
- Comparison : The 6-methoxy group in the target compound may similarly enhance electron-donating effects, though its position (6 vs. 5) could alter binding interactions.
Substituent Effects on Pharmacokinetics and Potency
Table 1: Key Structural Variations and Properties
Key Observations:
Substituent Position :
- Methoxy at C6 (target compound) vs. C5 (Compound 123): Positional differences may influence electronic effects and steric interactions with targets.
- Carboxamide at C2 (target) vs. C3 (): Alters hydrogen-bonding patterns and spatial orientation.
Oxane vs.
C3 Substitution :
- The absence of a C3 alkyl group in the target compound may limit its CB1 activity compared to ICAM-b (C3-pentyl) .
Physicochemical Comparison
Table 2: Physicochemical Data
- Key Insight : The oxane ring reduces logP compared to ICAM-b, suggesting better solubility and oral bioavailability.
Biological Activity
6-Methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features an indole core substituted with a methoxy group and an oxan-3-yl moiety. The presence of these functional groups is believed to influence its biological activity significantly.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes, such as kinases or proteases, which play critical roles in various cellular processes. This inhibition can lead to altered signaling pathways and cellular responses.
- Receptor Interaction : It can bind to specific receptors, potentially modulating their activity. This interaction may influence various physiological responses, including inflammation and cell proliferation.
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as MAPK or PI3K/Akt, which are crucial for cell growth and survival .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Studies have shown that indole derivatives can reduce the expression of inflammatory cytokines like TNF-α and IL-6 in macrophage models . This suggests potential use in treating inflammatory diseases.
- Anticancer Potential : The compound has been investigated for its ability to interact with DNA and proteins, indicating a possible role as an anticancer agent. Indole derivatives are known for their cytotoxic effects against various cancer cell lines .
Research Findings
Several studies have focused on the biological evaluation of indole derivatives similar to this compound:
Case Studies
- Inflammation Model : In a study involving RAW 264.7 macrophages, compounds similar to this compound effectively inhibited the production of inflammatory mediators upon LPS stimulation. This points towards its therapeutic potential in inflammatory diseases.
- Cancer Cell Line Testing : In vitro studies on various cancer cell lines have shown that indole derivatives can induce apoptosis and inhibit cell proliferation, supporting their development as anticancer agents.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 6-methoxy-N-(oxan-3-yl)-1H-indole-2-carboxamide, and how are intermediates validated?
The synthesis typically involves multi-step reactions:
- Esterification : Start with ethyl 6-methoxy-1H-indole-2-carboxylate. React with oxan-3-amine under amide coupling conditions (e.g., DMF, sodium ethoxide) .
- Characterization : Validate intermediates using 1H/13C NMR for structural confirmation, IR spectroscopy to track functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), and elemental analysis to confirm purity .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s purity and structural integrity?
- NMR Spectroscopy : 1H NMR identifies methoxy (δ ~3.8–4.0 ppm) and indole NH (δ ~10–12 ppm). 13C NMR confirms carbonyl (δ ~160–170 ppm) and aromatic carbons.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, O ratios) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s molecular structure, and what challenges arise during refinement?
- Procedure : Co-crystallize the compound with a target protein (e.g., pantothenate synthetase) or as a pure solid. Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) .
- Challenges : Data quality issues (e.g., twinning, low resolution) require iterative refinement. Validate using R-factors (<0.05 for high-resolution data) and the ADDSYM tool in PLATON to check for missed symmetry .
Q. What experimental strategies are effective in assessing the compound’s bioactivity, such as enzyme inhibition?
- Enzyme Assays : Use fluorescence-based or calorimetric methods (ITC) to measure binding affinity. For example, inhibition of Mycobacterium tuberculosis pantothenate synthetase was studied via co-crystallization (PDB: 3ISJ) .
- Dose-Response Analysis : Fit dose-response curves (IC50 values) using nonlinear regression models (e.g., GraphPad Prism).
Q. How can computational methods predict the compound’s interaction with biological targets?
Q. How should researchers address contradictions in biological activity data across studies?
- Purity Verification : Re-analyze compound purity via HPLC (>95%) to exclude degradation products.
- Assay Standardization : Control variables like buffer pH, temperature, and solvent (DMSO concentration ≤1%).
- Structural Analog Comparison : Test derivatives (e.g., halogenated indoles) to isolate functional group contributions .
Q. What synthetic modifications enhance the compound’s stability or bioactivity?
- Functional Group Tuning : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, NO2) to alter electronic properties.
- Oxan-3-yl Modifications : Substitute with other cyclic amines (e.g., piperidine) to improve solubility.
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 5 h reflux) .
Methodological Tables
Q. Table 1. Key Synthetic Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amide Coupling | DMF, NaOEt, 80°C | Forms carboxamide bond |
| Crystallization | Acetic acid reflux (3–5 h) | Purifies intermediates |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
